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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals address

inconsistent results with the Matrigel invasion assay.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues encountered during Matrigel invasion assays,

providing potential causes and solutions in a question-and-answer format.

1. Why am I observing high background (non-specific migration) in my control wells?

High background can obscure true invasive activity. Here are potential causes and

troubleshooting steps:

Issue: Chemoattractant present in the upper chamber.

Solution: Ensure cells are thoroughly washed and resuspended in serum-free medium

before seeding into the inserts. Serum starvation of cells for 12-24 hours prior to the assay

can also increase their sensitivity to the chemoattractant gradient.[1][2]

Issue: Cell seeding density is too high.
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Solution: An excessive number of cells can lead to oversaturation of the membrane pores.

[2][3][4] Perform a cell seeding density optimization experiment to determine the optimal

number of cells for your specific cell line.[1]

Issue: Integrity of the Matrigel layer is compromised.

Solution: Ensure the Matrigel is properly thawed on ice, diluted with cold buffer, and

evenly coated onto the insert membrane.[5][6][7] Avoid introducing air bubbles when

coating.[1]

Issue: Inappropriate pore size.

Solution: The pore size of the insert should be large enough to allow for active invasion but

small enough to prevent passive cell passage. Consult literature for recommended pore

sizes for your cell type.[3]

2. Why am I seeing little to no invasion in my experimental wells?

A lack of invasion can be due to several factors, from suboptimal assay conditions to issues

with the cells themselves.

Issue: Insufficient chemoattractant gradient.

Solution: Optimize the concentration of the chemoattractant in the lower chamber. A

titration experiment with different concentrations is recommended.[1][2] Fetal Bovine

Serum (FBS) at 10% is a common starting point.[3]

Issue: Matrigel layer is too thick or uneven.

Solution: An overly thick Matrigel layer can act as an impenetrable barrier.[1] Reduce the

volume or concentration of the Matrigel solution used for coating.[8] Ensure the coating is

uniform.

Issue: Incubation time is too short.

Solution: The optimal incubation time varies between cell lines.[3] A typical starting point is

16-24 hours, but some cells may require longer.[3] Perform a time-course experiment to

determine the ideal duration.
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Issue: Low invasive potential of cells.

Solution: Use a highly invasive cell line (e.g., HT-1080) as a positive control to confirm the

assay is working correctly. Cells that have been passaged too many times may lose their

invasive capabilities.[1]

Issue: Incorrect pore size.

Solution: If the pores are too small, even invasive cells will be unable to migrate through.

[1][3] Verify that the pore size is appropriate for your cell type.

3. Why is there uneven cell invasion across the membrane?

Inconsistent invasion patterns can lead to high variability in results.

Issue: Uneven Matrigel coating.

Solution: Pipette the Matrigel solution into the center of the insert and allow it to spread

evenly.[5][6] Avoid shaking the plate during coating and gelation.

Issue: Meniscus effect.

Solution: Surface tension can cause cells to accumulate at the edges of the insert.[9]

Ensure a sufficient volume of media is added to the upper chamber to minimize the

meniscus effect.[9]

Issue: Cell aggregation.

Solution: Ensure a single-cell suspension before seeding by gently pipetting to break up

clumps. Using pre-warmed media can also help prevent cell aggregation.

4. How can I reduce variability between replicate wells?

Minimizing variability is key to obtaining reproducible and statistically significant data.

Issue: Inconsistent cell seeding.
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Solution: Thoroughly mix the cell suspension before seeding each replicate to ensure a

uniform cell number.[1]

Issue: Pipetting errors.

Solution: Use calibrated pipettes and be consistent with your pipetting technique.

Issue: Matrigel batch-to-batch variability.

Solution: Matrigel is a biological product and can have inherent variability between lots.

[10] If possible, use the same lot of Matrigel for an entire set of experiments. Note the lot

number in your records.

Issue: Inconsistent removal of non-invaded cells.

Solution: Be gentle but thorough when removing non-invaded cells from the top of the

insert with a cotton swab.[5] Excessive pressure can damage the membrane.[3]

Experimental Protocols
Matrigel Invasion Assay Protocol
This protocol provides a general framework. Optimization of cell seeding density, Matrigel
concentration, and incubation time is crucial for each specific cell line.[6]

Materials:

Transwell inserts (appropriate pore size for your cells)

Companion plates (24-well)

Matrigel Basement Membrane Matrix

Serum-free cell culture medium

Complete cell culture medium (with chemoattractant, e.g., 10% FBS)

Cells of interest
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Fixing solution (e.g., 4% paraformaldehyde or methanol)

Staining solution (e.g., Crystal Violet or DAPI)

Cotton swabs

Sterile forceps

Methodology:

Matrigel Coating:

Thaw Matrigel on ice at 4°C overnight.[5] Keep all pipette tips, tubes, and buffers that will

come in contact with Matrigel cold.[6]

Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-

free medium or a specific coating buffer (e.g., 0.01M Tris pH 8.0, 0.7% NaCl).[6]

Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of

each Transwell insert.[5]

Incubate at 37°C for 2-4 hours to allow the Matrigel to solidify.[5] Do not let the gel dry

out.[6]

Rehydrate the Matrigel by adding warm, serum-free medium to the upper and lower

chambers and incubate for at least 30 minutes at 37°C.[5]

Cell Seeding:

Culture cells to approximately 80% confluency.[5]

Serum-starve the cells for 12-24 hours if necessary.[1]

Trypsinize and resuspend the cells in serum-free medium to create a single-cell

suspension.

Count the cells and adjust the concentration to the optimized seeding density.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.benchchem.com/product/b1166635?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Matrigel_Invasion_Assay_with_CTTHWGFTLC_Inhibitor.pdf
https://www.yeasenbio.com/blogs/cell/what-to-do-when-problems-arise-in-tumor-cell-invasion-and-migration-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the rehydration medium from the inserts.

Add 600 µL of complete medium with chemoattractant to the lower chamber of the

companion plate.[5]

Add 200 µL of the cell suspension to the upper chamber of the inserts.[5]

Incubation and Analysis:

Incubate the plate at 37°C in a 5% CO₂ incubator for the optimized duration (e.g., 24-48

hours).[5]

After incubation, carefully remove the inserts.

Using a moistened cotton swab, gently remove the non-invaded cells and Matrigel from

the upper surface of the membrane.[5]

Fix the invaded cells on the bottom of the membrane with a fixing solution for 15-20

minutes.

Wash the inserts with PBS.

Stain the invaded cells with a staining solution (e.g., Crystal Violet for 10 minutes).

Wash again to remove excess stain.

Allow the inserts to air dry.

Image and quantify the invaded cells using a microscope.

Data Presentation
Table 1: Troubleshooting Guide for Inconsistent Matrigel Invasion Assay Results
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Problem Potential Cause Recommended Solution

High Background
Chemoattractant in upper

chamber

Wash cells thoroughly in

serum-free media before

seeding.

High cell seeding density
Optimize cell number through

a titration experiment.[1]

Compromised Matrigel layer

Ensure proper thawing,

dilution, and even coating of

Matrigel.[5][6][7]

Low/No Invasion Insufficient chemoattractant
Optimize chemoattractant

concentration.[1]

Matrigel layer too thick
Reduce Matrigel concentration

or coating volume.[1][8]

Short incubation time

Perform a time-course

experiment to determine

optimal duration.[3]

Low cell invasive potential
Use a highly invasive positive

control cell line.

Uneven Invasion Uneven Matrigel coating

Pipette Matrigel into the center

and allow for even spreading.

[5][6]

Meniscus effect
Increase media volume in the

upper chamber.[9]

Cell clumping
Ensure a single-cell

suspension before seeding.

High Variability Inconsistent cell seeding

Thoroughly mix cell

suspension before seeding

each replicate.[1]

Matrigel batch differences
Use the same lot of Matrigel

for all related experiments.[10]
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Inconsistent cell removal
Standardize the procedure for

removing non-invaded cells.[5]
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Caption: Workflow for the Matrigel Invasion Assay.
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Caption: Troubleshooting logic for inconsistent results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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